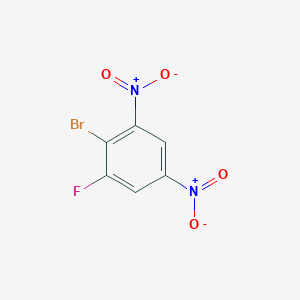

2-Bromo-1-fluoro-3,5-dinitrobenzene

Description

BenchChem offers high-quality 2-Bromo-1-fluoro-3,5-dinitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-fluoro-3,5-dinitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-fluoro-3,5-dinitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrFN2O4/c7-6-4(8)1-3(9(11)12)2-5(6)10(13)14/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGNVARTBYIBSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Br)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrFN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-1-fluoro-3,5-dinitrobenzene

For Research, Scientific, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-1-fluoro-3,5-dinitrobenzene (CAS 1309832-48-1), a highly functionalized aromatic compound with significant potential in synthetic chemistry and drug discovery. The presence of two nitro groups, along with two different halogen atoms on the benzene ring, imparts unique reactivity, making it a valuable building block for the synthesis of complex molecular architectures. This document delves into the physicochemical properties, synthesis, spectroscopic characterization, reactivity, and safety considerations of this compound, offering a critical resource for researchers and developers in the chemical and pharmaceutical sciences.

Introduction: A Molecule of Untapped Potential

2-Bromo-1-fluoro-3,5-dinitrobenzene is a synthetically versatile aromatic compound. Its structure is characterized by a benzene ring substituted with two powerful electron-withdrawing nitro groups and two distinct halogen atoms, bromine and fluorine. This substitution pattern renders the aromatic ring highly electron-deficient, a key feature that dictates its chemical behavior.[1] The strategic placement of these functional groups opens avenues for a range of chemical transformations, particularly in the realm of nucleophilic aromatic substitution (SNAr) reactions.

The dual halogenation offers the potential for sequential and regioselective substitution reactions, allowing for the controlled introduction of various functionalities. This capability is of paramount importance in the construction of complex organic molecules, including pharmaceutical intermediates and novel materials. This guide aims to consolidate the available technical information on 2-Bromo-1-fluoro-3,5-dinitrobenzene, providing a foundation for its application in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in any experimental setting. While experimentally determined data for 2-Bromo-1-fluoro-3,5-dinitrobenzene is not extensively available in public literature, a combination of supplier information and data from analogous compounds allows for a reliable estimation of its key properties.

| Property | Value | Source/Comment |

| CAS Number | 1309832-48-1 | [1] |

| Molecular Formula | C₆H₂BrFN₂O₄ | Calculated |

| Molecular Weight | 264.994 g/mol | [1] |

| Appearance | Expected to be a solid | Based on related dinitrobenzene compounds. |

| Melting Point | Likely >150°C | Estimated based on nitrobenzene analogs.[1] |

| Boiling Point | Not available | Expected to be high due to molecular weight and polarity. |

| Solubility | Poor in water; soluble in polar aprotic solvents (e.g., DMSO, DMF) | [1] |

| InChI Key | HRGNVARTBYIBSA-UHFFFAOYSA-N | [1] |

Expert Insight: The high estimated melting point and solubility profile are characteristic of highly nitrated aromatic compounds. The polarity and potential for intermolecular interactions due to the nitro groups contribute to these properties. The poor aqueous solubility is a critical consideration for reaction setup and purification, often necessitating the use of organic solvents.

Synthesis and Mechanistic Considerations

The synthesis of 2-Bromo-1-fluoro-3,5-dinitrobenzene is a multi-step process that requires careful control over reaction conditions to achieve the desired product with high purity and yield.[1] The general strategy involves the sequential introduction of the nitro and halogen substituents onto a benzene ring.[1]

Conceptual Synthetic Pathway

A logical synthetic approach would involve the dinitration of a pre-halogenated benzene derivative. The strong electron-withdrawing nature of the nitro groups deactivates the ring towards further electrophilic substitution, making the order of substituent introduction a critical factor.[1]

Caption: Conceptual multi-step synthesis of 2-Bromo-1-fluoro-3,5-dinitrobenzene.

Illustrative Experimental Protocol (Based on Analogous Syntheses)

Objective: To introduce two nitro groups onto a halogenated benzene precursor.

Materials:

-

Halogenated benzene precursor

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Ice bath

-

Magnetic stirrer

-

Round-bottom flask

-

Dropping funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add the halogenated benzene precursor to a cooled (0-5 °C) mixture of concentrated sulfuric acid.

-

Slowly add fuming nitric acid dropwise to the stirred solution, maintaining the temperature below 10 °C. The addition of a nitrating mixture (a pre-mixed solution of nitric and sulfuric acids) is a common industrial practice.

-

After the addition is complete, allow the reaction to stir at a controlled temperature. The reaction temperature and time will be critical parameters to control for achieving dinitration without unwanted side products.

-

Carefully quench the reaction by pouring it over crushed ice.

-

The solid product can then be collected by filtration, washed with water until neutral, and dried.

-

Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol.

Causality Behind Experimental Choices:

-

Mixed Acid Nitration: The combination of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

-

Temperature Control: Nitration reactions are highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration and the formation of undesired byproducts.

-

Sequential Purification: The quenching, washing, and recrystallization steps are essential to remove acidic impurities and isolate the pure dinitrated product.

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. Although experimental spectra for 2-Bromo-1-fluoro-3,5-dinitrobenzene are not publicly available, its spectral features can be predicted based on the known effects of its constituent functional groups.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons.

-

Chemical Shifts (δ): The two protons are in a highly electron-deficient environment due to the adjacent nitro and halogen groups. Therefore, their signals are expected to appear significantly downfield, likely in the range of 8.0-9.0 ppm.

-

Splitting Patterns: The two protons are meta to each other, which would result in a small through-bond coupling (⁴JHH). Additionally, coupling to the fluorine atom will occur. The proton at C6 would exhibit a meta-coupling (⁴JHF), and the proton at C4 would have a para-coupling (⁵JHF). This would likely result in complex multiplets for each proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton.

-

Chemical Shifts (δ): Six distinct signals are expected, one for each carbon atom. The carbons bearing the nitro groups (C3 and C5) will be significantly deshielded and appear at low field. The carbon attached to the fluorine (C1) will also be downfield.

-

Coupling: The most prominent feature will be the large one-bond carbon-fluorine coupling (¹JCF) for C1, which will appear as a doublet. Smaller two- and three-bond couplings to fluorine are also expected for the other carbons.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for characterizing fluorinated compounds.

-

Chemical Shift (δ): A single resonance is expected for the fluorine atom. The chemical shift will be influenced by the electronic environment of the aromatic ring.

-

Coupling: The fluorine signal will be split by the adjacent protons (meta and para couplings), resulting in a multiplet.

Reactivity Profile: A Hub for Nucleophilic Aromatic Substitution

The core of 2-Bromo-1-fluoro-3,5-dinitrobenzene's utility lies in its high reactivity towards nucleophiles via the SNAr mechanism. The two nitro groups strongly activate the benzene ring for nucleophilic attack.[1]

Caption: Generalized mechanism for the SNAr reaction of 2-Bromo-1-fluoro-3,5-dinitrobenzene.

Regioselectivity in SNAr Reactions

A key question in the reactivity of this molecule is the regioselectivity of nucleophilic attack: will the bromide or the fluoride act as the leaving group? Generally, in SNAr reactions, fluoride is a better leaving group than bromide because the highly electronegative fluorine atom polarizes the C-F bond, making the carbon more electrophilic and stabilizing the transition state.

Expert Insight: The rate-determining step in SNAr is typically the formation of the Meisenheimer complex. The stability of this intermediate is crucial. The more electron-withdrawing the leaving group, the more it stabilizes the negative charge in the intermediate, thus favoring its formation. Fluorine's high electronegativity makes it superior in this regard.

Potential Applications in Synthesis

The ability to undergo SNAr reactions makes 2-Bromo-1-fluoro-3,5-dinitrobenzene a valuable precursor for a variety of complex molecules.

-

Synthesis of Heterocycles: Reaction with bifunctional nucleophiles can lead to the formation of heterocyclic systems.

-

Introduction of Diverse Functionalities: A wide range of nucleophiles (amines, alkoxides, thiolates, etc.) can be used to introduce different functional groups onto the aromatic ring.

-

Drug Discovery: The dinitrophenyl moiety is a known structural motif in some biologically active compounds, and this building block provides a convenient entry point for the synthesis of novel analogues.

Safety and Handling

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, wash the affected area immediately with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Toxicity Profile (Inferred):

-

Nitroaromatic compounds can be toxic and may cause skin irritation or allergic reactions.

-

Halogenated aromatic compounds can also have varying degrees of toxicity.

-

Detailed toxicological studies for this specific compound are not available. Therefore, it should be treated as a potentially hazardous substance.

Conclusion and Future Outlook

2-Bromo-1-fluoro-3,5-dinitrobenzene is a highly activated aromatic compound with significant potential as a versatile building block in organic synthesis. Its unique substitution pattern allows for facile nucleophilic aromatic substitution reactions, providing a pathway for the creation of complex and functionally diverse molecules. While there is a need for more comprehensive experimental data on its physicochemical properties and a dedicated safety profile, the information available from analogous structures provides a solid foundation for its use in research.

Future research will likely focus on exploring the full scope of its reactivity, developing efficient and scalable synthetic routes, and harnessing its potential in the synthesis of novel compounds for applications in medicinal chemistry, materials science, and agrochemicals. As our understanding of this molecule grows, so too will its role in advancing chemical innovation.

References

-

ChemBK. 2-Bromo-1-fluoro-3-nitrobenzene. [Link]

-

Sigma-Aldrich. Safety Data Sheet. [Link]

-

PubChem. 2-Bromo-1-chloro-3-fluorobenzene. [Link]

-

Dutov, M. D., et al. (2015). Dual reactivity of 1-chloro- and 1-bromo-3,5-dinitrobenzenes in aromatic nucleophilic substitution. ResearchGate. [Link]

-

Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

-

Organic Syntheses. p-DINITROBENZENE. [Link]

-

Organic Syntheses. 1-bromo-2-fluorobenzene. [Link]

-

SciSpace. A Novel Synthesis of 1-Bromo-3,5-dinitrobenzene. [Link]

- Google Patents. CN112110824A - Method for preparing 2-bromo-5-fluoroaniline.

Sources

The In-Depth Technical Guide to Electron-Deficient Arenes for Nucleophilic Aromatic Substitution

For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms and their practical applications is paramount. This guide provides a comprehensive exploration of nucleophilic aromatic substitution (SNAr), with a specific focus on the critical role of electron-deficient arenes. We will delve into the mechanistic underpinnings, experimental design, and real-world applications of this powerful synthetic tool.

Introduction to Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution represents a class of reactions where a nucleophile displaces a leaving group on an aromatic ring.[1][2] Unlike the more common electrophilic aromatic substitution (EAS), where the aromatic ring acts as a nucleophile, SNAr requires an electron-poor aromatic ring that is susceptible to attack by a nucleophile.[3][4] This reversal of polarity is achieved by the presence of strong electron-withdrawing groups (EWGs) on the arene.[1][4]

The SNAr reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its reliability and versatility in forming carbon-heteroatom and carbon-carbon bonds.[5]

The Addition-Elimination Mechanism: A Two-Step Dance

The most prevalent mechanism for SNAr is the addition-elimination pathway.[4][6][7] This process is fundamentally different from SN1 and SN2 reactions, which are not favored for aryl halides due to the high energy of the corresponding aryl cation and the steric hindrance of the aromatic ring.[1][4]

The SNAr mechanism unfolds in two key steps:

-

Nucleophilic Addition: The reaction commences with the attack of a nucleophile on the carbon atom bearing the leaving group.[8] This initial step is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[3][4][8][9] The aromaticity of the ring is temporarily disrupted during this phase.[8]

-

Elimination of the Leaving Group: In the second, faster step, the leaving group departs, taking with it the pair of electrons from its bond with the ring. This expulsion restores the aromaticity of the ring and yields the final substitution product.[8]

Recent studies using kinetic isotope effects (KIEs) and computational analysis have provided evidence that some SNAr reactions may proceed through a concerted mechanism, where the addition of the nucleophile and the departure of the leaving group occur in a single step, passing through a Meisenheimer-like transition state rather than a discrete intermediate.[10][11][12] However, the two-step addition-elimination model remains a widely accepted and useful framework for understanding the majority of SNAr reactions.

The Meisenheimer Complex: A Key Intermediate

The isolation and characterization of Meisenheimer complexes have provided crucial evidence for the stepwise nature of the SNAr mechanism.[3][4] These complexes are 1:1 adducts formed between an electron-poor arene and a nucleophile.[13][14] First observed in the late 19th and early 20th centuries, their structure was later confirmed by techniques like NMR spectroscopy.[13][14]

The stability of the Meisenheimer complex is a critical factor in the overall reaction rate. This stability is significantly enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge through resonance.[1][3] In some cases, particularly with multiple strong EWGs and poor leaving groups, these intermediates can be exceptionally stable and even isolated as salts.[13][15]

The Pivotal Role of Electron-Deficient Arenes

The defining feature of a successful SNAr reaction is the presence of an electron-deficient aromatic ring. This electronic deficiency is induced by the attachment of one or more strong electron-withdrawing groups (EWGs).[1][4]

Activating the Ring: The Function of Electron-Withdrawing Groups

EWGs activate the aromatic ring towards nucleophilic attack in two primary ways:

-

Inductive Effect: The electronegativity of the atoms in the EWG pulls electron density away from the aromatic ring through the sigma bonds. This effect makes the ring carbons more electrophilic.

-

Resonance Effect: More importantly, EWGs with pi systems (e.g., -NO2, -CN, -C=O) can delocalize the negative charge of the Meisenheimer complex through resonance. This delocalization significantly stabilizes the intermediate, thereby lowering the activation energy of the rate-determining step.[1][3]

The most effective EWGs for activating an arene for SNAr are those that can exert a strong resonance effect.

Regiochemistry: The Importance of ortho and para Positioning

For maximal activation, the EWG must be positioned ortho or para to the leaving group.[2][3][4] This specific orientation allows for the direct delocalization of the negative charge from the site of nucleophilic attack onto the EWG through resonance.[3][8]

When the EWG is in the meta position relative to the leaving group, this direct resonance stabilization of the Meisenheimer complex is not possible.[3][9] Consequently, meta-substituted arenes are significantly less reactive in SNAr reactions.[3]

Diagram: Stabilization of the Meisenheimer Complex

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. longdom.org [longdom.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 5. Innovative enzyme breakthrough could transform drug and chemical manufacturing [manchester.ac.uk]

- 6. Lab Reporter [fishersci.co.uk]

- 7. Advanced Organic Module | English | Green Chemistry [scranton.edu]

- 8. Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr) [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. communities.springernature.com [communities.springernature.com]

- 11. dash.harvard.edu [dash.harvard.edu]

- 12. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Meisenheimer complex - Wikipedia [en.wikipedia.org]

- 14. scribd.com [scribd.com]

- 15. mdpi.com [mdpi.com]

2-Bromo-1-fluoro-3,5-dinitrobenzene molecular weight and formula

Chemical Profile & Synthetic Utility in Drug Discovery

Executive Summary

This technical guide profiles 2-Bromo-1-fluoro-3,5-dinitrobenzene , a highly specialized halogenated nitroaromatic scaffold used in the synthesis of complex pharmaceutical intermediates.[1][2][3][4] Unlike its more common analogs (e.g., Sanger’s reagent), this molecule offers a unique bifunctional electrophilic platform .[3]

The presence of two distinct halogens (Bromine and Fluorine) in specific electronic environments allows for orthogonal functionalization . The Bromine atom is activated for nucleophilic aromatic substitution (

Part 1: Physicochemical Characterization[1][2][3]

The following data establishes the baseline identity of the compound. Researchers must verify these parameters via LC-MS and NMR prior to usage in sensitive protocols.[1][2][3]

Molecular Identity Table[1][2][3]

| Property | Value | Notes |

| IUPAC Name | 2-Bromo-1-fluoro-3,5-dinitrobenzene | Locants assigned to minimize numbering (1,2,3,5).[1][2][3] |

| CAS Number | 1309832-48-1 | Primary identifier for procurement. |

| Molecular Formula | ||

| Molecular Weight | 264.99 g/mol | Monoisotopic mass: ~263.92 Da.[3] |

| Physical State | Pale Yellow Solid | Typical of polynitrated aromatics.[3] |

| Solubility | DMSO, DMF, Toluene, EtOAc | Poor solubility in water/protic solvents. |

| LogP | ~2.1 (Predicted) | Moderate lipophilicity.[3] |

Structural Analysis

The molecule features a benzene core substituted with:

-

Fluorine (C1): Positioned meta to both nitro groups.[3]

-

Bromine (C2): Positioned ortho to one nitro group (C3) and para to the other (C5).[3]

-

Nitro Groups (C3, C5): Strongly electron-withdrawing groups (EWG).[3]

Critical Reactivity Insight:

In typical

Part 2: Synthetic Protocols

Synthesis from Precursor

The most robust synthesis route, as detailed in patent literature [1], avoids the difficult nitration of bromofluorobenzene. Instead, it utilizes a "dehydroxy-bromination" strategy starting from a phenol.[1][2][3]

Protocol: Conversion of 2-Fluoro-4,6-dinitrophenol

-

Reagents: 2-Fluoro-4,6-dinitrophenol, Phosphorus Tribromide (

), DMF (catalytic), Toluene.[1][2][3][5][6] -

Reaction Scale: 50 mmol (approx. 10 g starting material).[3][7]

Step-by-Step Methodology:

-

Preparation: Charge a reaction vessel with 2-Fluoro-4,6-dinitrophenol (50 mmol) dissolved in Toluene (150 mL) and DMF (20 mL).

-

Addition: Add

(60 mmol, 1.2 eq) dropwise at room temperature under -

Reflux: Heat the mixture to 110°C for 1 hour.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc).[3][6] Wash with water and brine to remove phosphorous byproducts.[3]

-

Purification: Dry organic layer over

, concentrate, and recrystallize (typically from EtOH/Hexane) or purify via silica chromatography if necessary.[3]

Application: Regioselective Functionalization

This protocol demonstrates the selective displacement of Bromine by an amine, preserving the Fluorine atom [2].

Workflow:

-

Dissolve 2-Bromo-1-fluoro-3,5-dinitrobenzene (1 eq) in dry THF or DMF.

-

Add the amine nucleophile (1.1 eq).[3]

-

Add a non-nucleophilic base (DIPEA, 1.5 eq) to scavenge HBr.

-

Stir at 0°C to RT.

-

Observation: The solution often turns deep yellow/orange, indicating the formation of the charge-transfer complex or Meisenheimer intermediate.[3]

-

-

Result: Formation of the N-alkyl-2-fluoro-4,6-dinitroaniline derivative.

Part 3: Mechanism & Reactivity Visualization[1][2][3]

The following diagram illustrates the divergent reactivity pathways. Note how the electronic environment dictates that the Bromine is the exclusive site of reaction under standard conditions, contrary to typical fluorobenzene chemistry.

Figure 1: Chemoselectivity map.[1][2][3] The C-2 Bromine is the exclusive reactive site due to ortho/para nitro activation, preserving the C-1 Fluorine.[1][2][3]

Part 4: Safety & Handling (E-E-A-T)[1][3]

Warning: Polynitrated aromatic compounds possess inherent hazards that require strict adherence to safety protocols.[3]

-

Explosion Hazard: While 2-Bromo-1-fluoro-3,5-dinitrobenzene is generally stable at room temperature, it is a dinitro compound.[1][2][3] Avoid heating dry solids in closed systems.[3] Differential Scanning Calorimetry (DSC) is recommended before scaling up >100g to determine decomposition onset.[3]

-

Skin Sensitization: Like Dinitrochlorobenzene (DNCB), this compound is likely a potent skin sensitizer and irritant.[3] It can induce allergic contact dermatitis.[3]

-

Incompatibility: Avoid contact with strong reducing agents (hydrazines, metal hydrides) which can trigger uncontrolled exothermic reduction of the nitro groups.

References

-

Merck Sharp & Dohme Corp. (2019).[3] Small-compound enhancers for functional O-mannosylation of alpha-dystroglycan. US Patent 10,221,168 B1.[3]

-

PubChem. (2025).[3][8] Compound Summary: 2-Bromo-1-fluoro-3,5-dinitrobenzene.[1][2][3][4][5][6][7][9] National Library of Medicine.[3] [Link][1][4]

Sources

- 1. 1-BROMO-3,5-DINITRO-BENZENE | 18242-39-2 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. chemscene.com [chemscene.com]

- 4. 2-Bromo-1-fluoro-3,5-dinitrobenzene | 1309832-48-1 | Benchchem [benchchem.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. WO2017074832A1 - FACTOR XIa INHIBITORS - Google Patents [patents.google.com]

- 7. US10221168B1 - Small-compound enhancers for functional O-mannosylation of alpha-dystroglycan, and uses thereof - Google Patents [patents.google.com]

- 8. 1-Bromo-3,5-dinitrobenzene | C6H3BrN2O4 | CID 44534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. WO2019020981A1 - Pyrazole, isothiazole and isoxazole derivatives useful as agricultural fungicides - Google Patents [patents.google.com]

Beyond the Catalog: Strategic Sourcing and Reactivity of 2-Bromo-1-fluoro-3,5-dinitrobenzene

[1]

Executive Summary & Chemical Profile[1]

In the landscape of high-throughput screening and scaffold design, 2-Bromo-1-fluoro-3,5-dinitrobenzene (CAS: 1309832-48-1 ) represents a specialized, high-value electrophile. Unlike standard halogenated aromatics, this molecule offers a unique "reactivity inversion" due to its specific substitution pattern.

While often mistaken for a standard Sanger’s reagent derivative where fluorine is the primary leaving group, the electronic environment of this isomer dictates a different mechanistic pathway. This guide provides a validated roadmap for sourcing, quality control, and synthetic application, ensuring that research teams avoid common reactivity pitfalls.

Chemical Identity Table[2][3]

| Property | Specification |

| IUPAC Name | 2-Bromo-1-fluoro-3,5-dinitrobenzene |

| CAS Number | 1309832-48-1 |

| Molecular Formula | C₆H₂BrFN₂O₄ |

| Molecular Weight | 264.99 g/mol |

| Appearance | Pale yellow to off-white crystalline solid |

| Key Hazard | Potential shock sensitivity (Dinitro moiety); Skin sensitizer |

| Primary Reactivity | SₙAr (Nucleophilic Aromatic Substitution) at C-2 (Bromine) |

The Reactivity Paradox: Mechanistic Insight

To use this reagent effectively, one must understand why it behaves differently than 1-fluoro-2,4-dinitrobenzene (Sanger's Reagent).

The Electronic Landscape

In typical SₙAr reactions involving fluoronitrobenzenes, the fluorine atom is the preferred leaving group because the highly electronegative fluorine stabilizes the Meisenheimer complex intermediate. However, this dependence relies on the nitro groups being in the ortho or para positions relative to the leaving group to delocalize the negative charge.

In 2-Bromo-1-fluoro-3,5-dinitrobenzene:

-

Fluorine (Position 1): Is meta to both Nitro groups (Positions 3 and 5). It lacks resonance stabilization for nucleophilic attack.

-

Bromine (Position 2): Is ortho to the Nitro group at Position 3 and para to the Nitro group at Position 5.

Visualization: Reactivity Pathway

The following diagram illustrates the divergent pathways based on electronic activation.

Caption: Mechanistic preference for SₙAr displacement of Bromine over Fluorine due to resonance stabilization.

The Supply Landscape: Sourcing Strategy

This compound is not a commodity chemical; it is a specialized building block. Inventory fluctuates significantly.

Validated Suppliers

Based on current chemical intelligence, the following tiers of suppliers are recommended.

| Supplier Tier | Recommended Vendors | Use Case | Notes |

| Primary (Stock) | BenchChem , Ambeed , Combi-Blocks | Pilot Scale (mg to g) | Check CAS 1309832-48-1 specifically. Often ships from US or CN warehouses. |

| Secondary (Aggregators) | eMolecules , MolPort | Sourcing | Use these platforms to verify real-time stock across multiple smaller vendors. |

| Custom Synthesis | Enamine , WuXi AppTec , Syngene | Bulk (>100g) | If stock is unavailable, these CROs can synthesize via nitration of 2-bromo-1-fluorobenzene. |

Procurement Decision Logic

Caption: Decision tree for procuring rare halogenated nitroaromatics.

Quality Control & Validation Protocols

Due to the potential for isomer contamination (e.g., 4-bromo isomers) during synthesis, strict QC is mandatory upon receipt.

A. HPLC Purity Protocol

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Nitro groups absorb strongly).

-

Acceptance Criteria: >97% purity. Look for regioisomers which often elute closely.

B. ¹H NMR Identity Check (400 MHz, DMSO-d₆)

The symmetry of the molecule provides a distinct signature.

-

Expected Signals: Two distinct aromatic protons.

-

H-4: Doublet of doublets (coupling to F and H-6).

-

H-6: Doublet of doublets.

-

-

Note: If the spectrum shows a singlet or complex multiplets, you may have the incorrect isomer (e.g., symmetric 1,3,5-substitution).

Experimental Protocol: SₙAr Displacement

Objective: Selective displacement of Bromine by a primary amine (R-NH₂).

Materials

-

2-Bromo-1-fluoro-3,5-dinitrobenzene (1.0 eq)

-

Primary Amine (1.1 eq)

-

DIPEA (Diisopropylethylamine) (2.0 eq)

-

Solvent: THF (dry) or DMF (if solubility is poor)

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask, dissolve 2-Bromo-1-fluoro-3,5-dinitrobenzene (1 mmol) in anhydrous THF (5 mL). Cool to 0°C.

-

Addition: Add DIPEA (2 mmol) followed by the dropwise addition of the primary amine (1.1 mmol).

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC (Hexane/EtOAc 4:1). The starting material spot should disappear.

-

Critical Check: If reaction is sluggish, heat to 40°C. Do not overheat, as the Fluorine may eventually react or the nitro groups may displace.

-

-

Workup: Dilute with EtOAc (20 mL), wash with 1M HCl (to remove excess amine), saturated NaHCO₃, and brine.

-

Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Safety Warning: Dinitrobenzenes are toxic and potentially explosive. Avoid metal spatulas and friction. Work behind a blast shield when scaling up >5g.

References

-

BenchChem. Product Detail: 2-Bromo-1-fluoro-3,5-dinitrobenzene (CAS 1309832-48-1).[1] Retrieved from

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for 1-Fluoro-3,5-dinitrobenzene (Structural Analog). Retrieved from

- Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. (Mechanistic grounding for SₙAr regioselectivity).

-

ChemicalBook. 4-Bromo-1-fluoro-2-nitrobenzene Synthesis and Suppliers. (Isomer comparison). Retrieved from

Difference between 1-bromo-3,5-dinitrobenzene and 2-bromo-analogues

An In-depth Technical Guide to the Synthesis, Properties, and Reactivity of 1-bromo-3,5-dinitrobenzene and 2-bromo-1,3-dinitrobenzene

Authored by a Senior Application Scientist

This guide provides a detailed comparative analysis of two constitutional isomers, 1-bromo-3,5-dinitrobenzene and 2-bromo-1,3-dinitrobenzene. While sharing the same molecular formula, C₆H₃BrN₂O₄, the distinct spatial arrangement of their substituents leads to significant differences in their physical properties, spectroscopic signatures, and, most critically, their chemical reactivity. This document is intended for researchers, chemists, and drug development professionals who utilize substituted nitroaromatics as intermediates and building blocks in complex organic synthesis.

Molecular Structure: The Foundation of Divergent Reactivity

The fundamental difference between these two isomers lies in the substitution pattern on the benzene ring, which dictates the electronic environment and steric accessibility of the carbon-bromine bond.

-

1-Bromo-3,5-dinitrobenzene : In this isomer, the two electron-withdrawing nitro (NO₂) groups are positioned meta to the bromine atom. This arrangement is symmetrical.

-

2-Bromo-1,3-dinitrobenzene (also known as 2,6-dinitrobromobenzene): Here, the bromine atom is flanked by two nitro groups, placing one in an ortho position and the other in a meta position relative to the C-Br bond. This arrangement introduces significant steric crowding around the reaction center.

Caption: Isomeric structures of 1-bromo-3,5- and 2-bromo-1,3-dinitrobenzene.

The nitro group exerts a powerful electron-withdrawing effect through two modes: the inductive effect (-I) and the resonance effect (-M or -R). While the -I effect operates through the sigma bonds, the -M effect operates through the pi system and is only effective from the ortho and para positions. This distinction is the primary driver of the differing reactivity profiles discussed in Section 4.

Synthesis of the Isomers

The synthetic routes to these isomers differ, reflecting the directing effects of the substituents on the aromatic ring during electrophilic substitution.

Synthesis of 1-Bromo-3,5-dinitrobenzene

A common and effective method for synthesizing this isomer is the direct bromination of 1,3-dinitrobenzene. The two nitro groups are strongly deactivating and meta-directing. While this deactivation slows the reaction compared to benzene, it ensures that the incoming electrophile (Br⁺) is directed to the C5 position, which is meta to both nitro groups.

Caption: Workflow for the synthesis of 1-bromo-3,5-dinitrobenzene.

A detailed laboratory protocol for this synthesis is provided in Section 7. Other reported methods include the Hunsdiecker reaction, which involves the reaction of silver 3,5-dinitrobenzoate with bromine.[1]

Synthesis of 2-Bromo-1,3-dinitrobenzene

The synthesis of 2-bromo-1,3-dinitrobenzene is less straightforward. Direct bromination of 1,3-dinitrobenzene does not yield the 2-bromo product in significant amounts. Synthetic strategies typically involve introducing the substituents in a different order or utilizing a Sandmeyer-type reaction from a corresponding aniline precursor, such as 2,6-dinitroaniline.

Comparative Physical and Spectroscopic Properties

The structural differences manifest in distinct physical properties, which are crucial for identification and purification.

| Property | 1-Bromo-3,5-dinitrobenzene | 2-Bromo-1,3-dinitrobenzene |

| CAS Number | 18242-39-2[2][3] | 4185-79-9[4][5] |

| Appearance | White to very pale yellow solid[3][6][7] | Yellow crystalline solid[4][8] |

| Molecular Weight | 247.00 g/mol [2][6] | 247.00 g/mol [5][9] |

| Melting Point | 75-79 °C[6] | 104-107 °C[9] |

| Solubility | Slightly soluble in water; soluble in methanol[3][10] | Very slightly soluble in water[8] |

| ¹H NMR (Predicted) | Two signals: a triplet for H4 and a doublet for H2/H6. | Three signals in the aromatic region, likely complex multiplets. |

| ¹³C NMR (Predicted) | Four signals expected due to symmetry. | Six signals expected as all carbons are unique. |

The significantly higher melting point of the 2-bromo isomer can be attributed to its less symmetrical structure, which may allow for more efficient crystal packing compared to the more symmetric 1-bromo-3,5-dinitrobenzene.

Chemical Reactivity: A Tale of Two Mechanisms

The most significant divergence between these isomers is their reactivity towards nucleophiles, specifically in Nucleophilic Aromatic Substitution (SNAr) reactions.

The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The SNAr reaction is a two-step addition-elimination process.[11]

-

Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (ipso-carbon), forming a resonance-stabilized carbanion known as a Meisenheimer complex.[11][12] This is typically the rate-determining step.[13]

-

Elimination: The leaving group (bromide) is expelled, restoring the aromaticity of the ring.

The stability of the Meisenheimer complex is paramount to the reaction's feasibility. Electron-withdrawing groups at the ortho and/or para positions to the leaving group are essential as they can stabilize the negative charge of the intermediate through resonance.[11][13]

Reactivity of 2-Bromo-1,3-dinitrobenzene: Electronically Activated but Sterically Hindered

In 2-bromo-1,3-dinitrobenzene, one nitro group is ortho to the bromine. This positioning provides powerful activation for SNAr. The negative charge of the Meisenheimer intermediate can be delocalized directly onto the oxygen atoms of the ortho-nitro group, creating a highly stable resonance structure.[13]

However, the reactivity is tempered by a significant countervailing factor: steric hindrance . The bromine atom is flanked by two bulky nitro groups. These groups physically obstruct the trajectory of an incoming nucleophile, increasing the activation energy of the addition step.[14][15] This steric crowding can dramatically reduce the reaction rate, especially with bulky nucleophiles.

Reactivity of 1-Bromo-3,5-dinitrobenzene: Electronically Deactivated

In stark contrast, both nitro groups in 1-bromo-3,5-dinitrobenzene are meta to the bromine atom. When a nucleophile attacks the ipso-carbon, the resulting negative charge in the Meisenheimer complex cannot be delocalized onto the nitro groups through resonance.[13] The stabilization is limited to the inductive (-I) effect of the nitro groups. The absence of ortho/para resonance stabilization renders the Meisenheimer complex significantly less stable, making SNAr reactions on this substrate much less favorable and requiring more forcing conditions.[16]

Caption: Contrasting stability of Meisenheimer intermediates in SNAr reactions.

Applications in Synthesis

Both isomers serve as valuable intermediates in the synthesis of more complex molecules.[7]

-

1-Bromo-3,5-dinitrobenzene is used in the synthesis of various agrochemicals, pharmaceuticals, and dyestuffs where a 3,5-dinitrophenyl moiety is required.[3][10] Its relative inertness to SNAr can be an advantage, allowing for transformations at other parts of a molecule without disturbing the C-Br bond.

-

2-Bromo-1,3-dinitrobenzene is a precursor for compounds requiring a 2,6-dinitrophenyl group.[4][9] Its ability to undergo SNAr, despite steric hindrance, allows for the introduction of nucleophiles at the C1 position, leading to a variety of substituted anilines, ethers, and other derivatives after potential reduction of the nitro groups.[8][9]

Summary of Key Differences

| Feature | 1-Bromo-3,5-dinitrobenzene | 2-Bromo-1,3-dinitrobenzene |

| Symmetry | High (C₂ᵥ) | Low (Cₛ) |

| NO₂ Position re: Br | Both meta | One ortho, one meta |

| SNAr Activation | Poor (no resonance stabilization) | Strong (resonance stabilization by ortho-NO₂) |

| Steric Hindrance at C-Br | Low | High |

| Primary Use | Precursor to 3,5-disubstituted systems | Precursor to 2,6-disubstituted systems via SNAr |

Experimental Protocol: Synthesis of 1-Bromo-3,5-dinitrobenzene

This protocol is adapted from established procedures for the bromination of deactivated aromatic rings.[3]

Materials:

-

1,3-Dinitrobenzene (1.0 eq)

-

N-Bromosuccinimide (NBS, 1.4 eq)

-

Concentrated Sulfuric Acid (98%)

-

Ice water

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

Procedure:

-

In a well-ventilated fume hood, carefully dissolve 1,3-dinitrobenzene (e.g., 30.0 g, 0.18 mol) in concentrated sulfuric acid (180 mL) in the round-bottom flask.[3]

-

Heat the solution to 80 °C with stirring.[3]

-

Once the temperature is stable, begin adding N-bromosuccinimide (44.5 g, 0.25 mol) in small portions over approximately 30 minutes, maintaining the reaction temperature between 80-90 °C.[3]

-

After the addition is complete, continue to stir the reaction mixture at 80-90 °C for an additional 1-2 hours, monitoring the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully and slowly pour the reaction mixture into a large beaker containing 600 mL of ice water with stirring. A white or pale-yellow precipitate will form.[3]

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.

-

Dry the solid product, for instance, in a vacuum oven at 50 °C, to yield 1-bromo-3,5-dinitrobenzene. A typical yield is over 90%.[3]

Safety Note: This procedure involves highly corrosive and reactive materials. Appropriate personal protective equipment (lab coat, safety goggles, acid-resistant gloves) must be worn at all times. All operations should be conducted within a certified chemical fume hood.

References

-

Benchchem. Application Notes and Protocols for 1-Bromo-5-methoxy-2,4-dinitrobenzene in Nucleophilic Aromatic Substitution Reactions.

-

SciSpace. A Novel Synthesis of 1-Bromo-3,5-dinitrobenzene.

-

PubChem. 1-Bromo-3,5-dinitrobenzene | C6H3BrN2O4 | CID 44534.

-

Chemistry Stack Exchange. Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.

-

ChemicalBook. 1-BROMO-3,5-DINITRO-BENZENE | 18242-39-2.

-

CymitQuimica. CAS 4185-79-9: 2-Bromo-1,3-dinitrobenzene.

-

Guidechem. 2-bromo-1,3-dinitrobenzene 4185-79-9 wiki.

-

Lab Pro. 1-Bromo-3,5-dinitrobenzene, 1G - B5627-1G.

-

CymitQuimica. CAS 18242-39-2: 1-Bromo-3,5-dinitrobenzene.

-

PubChem. 2-Bromo-1,3-dinitrobenzene | C6H3BrN2O4 | CID 13802438.

-

ACS Publications. Aromatic nucleophilic substitution (SNAr) Reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase | Journal of the American Society for Mass Spectrometry.

-

ResearchGate. Dual reactivity of 1-chloro- and 1-bromo-3,5-dinitrobenzenes in aromatic nucleophilic substitution.

-

LookChem. Cas 4185-79-9,2-bromo-1,3-dinitrobenzene.

-

Chemsrc. 2-bromo-1,3-dinitrobenzene | CAS#:4185-79-9.

-

Lumen Learning. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II.

-

ECHEMI. C-N bond lengths in 2-bromo-1,3,5-trinitrobenzene.

-

SynHet. 2-Bromo-1,3-dinitrobenzene.

-

Thermo Scientific Chemicals. 1-Bromo-3,5-dinitrobenzene, 98% 1 g | Buy Online.

-

ChemicalBook. 2-bromo-1,3-dinitrobenzene | 4185-79-9.

-

Organic Syntheses Procedure. m-BROMONITROBENZENE.

-

TCI Chemicals. 1-Bromo-3,5-dinitrobenzene | 18242-39-2.

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Reactivity of 1-Bromo-3-fluoro-5-nitrobenzene.

-

Benchchem. In-Depth Technical Guide: 1-Bromo-5-methoxy-2,4-dinitrobenzene.

-

PubChemLite. 1-bromo-3,5-dinitrobenzene (C6H3BrN2O4).

-

Santa Cruz Biotechnology. 1-Bromo-3,5-dinitrobenzene | CAS 18242-39-2 | SCBT.

-

Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes.

-

ResearchGate. Steric hindrance in the neutral and protonated forms of the dyes 1-3.

-

YouTube. Steric hindrance.

-

Sigma-Aldrich. 2-bromo-1,3-dinitrobenzene | 4185-79-9.

-

Sciencemadness.org. Preparation of 1-bromo-3-nitrobenzene.

-

Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions.

-

Chemistry LibreTexts. Steric Hindrance.

Sources

- 1. scispace.com [scispace.com]

- 2. 1-Bromo-3,5-dinitrobenzene | C6H3BrN2O4 | CID 44534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-BROMO-3,5-DINITRO-BENZENE | 18242-39-2 [chemicalbook.com]

- 4. CAS 4185-79-9: 2-Bromo-1,3-dinitrobenzene | CymitQuimica [cymitquimica.com]

- 5. 2-Bromo-1,3-dinitrobenzene | C6H3BrN2O4 | CID 13802438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. labproinc.com [labproinc.com]

- 7. CAS 18242-39-2: 1-Bromo-3,5-dinitrobenzene | CymitQuimica [cymitquimica.com]

- 8. Page loading... [wap.guidechem.com]

- 9. lookchem.com [lookchem.com]

- 10. 1-Bromo-3,5-dinitrobenzene, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis of Brominated Dinitrophenols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Brominated dinitrophenols are valuable intermediates in organic synthesis, serving as precursors for pharmaceuticals, agrochemicals, and materials science applications. The introduction of a bromine atom onto the dinitrophenol scaffold allows for further functionalization through cross-coupling reactions or nucleophilic substitution. While phosphorus tribromide (PBr₃) is a ubiquitous reagent for converting aliphatic alcohols to alkyl bromides, its application to phenols is not straightforward. This guide provides a comprehensive analysis of the chemical principles involved, explains the mechanistic challenges of direct phenolic bromination with PBr₃, and presents a validated, alternative protocol for the synthesis of bromodinitrophenols.

PART 1: The Mechanistic Challenge: Why PBr₃ Fails with Phenols

A common misconception is that reagents effective for aliphatic alcohols, such as PBr₃, can be directly applied to phenols for the conversion of a hydroxyl group to a halogen. This approach is fundamentally flawed due to the electronic and structural differences between alcohols and phenols.

The reaction of PBr₃ with a primary or secondary alcohol proceeds via a classic Sₙ2 mechanism.[1][2][3] The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic phosphorus atom. This converts the hydroxyl into an excellent leaving group (an O-P ester), which is subsequently displaced by a bromide ion in a backside attack on the adjacent carbon atom.[3]

This mechanism is not viable for phenols for two key reasons:

-

C-O Bond Strength: In phenols, the oxygen atom's lone pairs are delocalized into the aromatic π-system. This gives the carbon-oxygen bond partial double-bond character, making it significantly stronger and shorter than the C-O single bond in an alcohol.

-

Steric Hindrance and Repulsion: A backside Sₙ2 attack on the sp²-hybridized carbon of the aromatic ring is sterically impossible. The planar ring and its electron cloud block the required trajectory for the nucleophile.

Instead of the desired bromination, phenols react with PBr₃ to form triphenyl phosphite esters, where the oxygen atom attacks the phosphorus, but the C-O bond remains intact.[4] This renders the direct conversion of dinitrophenols to bromodinitrophenols with PBr₃ an impractical synthetic route.

Caption: Mechanistic contrast between PBr₃ reaction with alcohols vs. phenols.

PART 2: A Validated Synthetic Alternative: The Sandmeyer Reaction

To reliably synthesize bromodinitrophenols, a multi-step approach starting from a dinitrophenol is required. The most robust and widely applicable method is the Sandmeyer Reaction .[5][6] This pathway involves the transformation of a hydroxyl group into a bromine via an amine and a diazonium salt intermediate.

The overall strategy involves three key stages:

-

Selective Reduction: One of the two nitro groups on the dinitrophenol is selectively reduced to a primary amine (–NH₂). The Zinin reduction is a classic and effective method for this transformation.[7][8]

-

Diazotization: The resulting aminodinitrophenol is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) to form a reactive diazonium salt (–N₂⁺).[9]

-

Displacement: The diazonium salt is subsequently treated with a copper(I) bromide (CuBr) solution, which catalyzes the displacement of the diazonium group with bromine, releasing nitrogen gas and yielding the target bromodinitrophenol.[10][11]

Caption: Workflow for the synthesis of a bromonitrophenol via the Sandmeyer reaction.

PART 3: Detailed Experimental Protocols

This section provides step-by-step protocols for the synthesis of 2-bromo-4-nitrophenol from 2,4-dinitrophenol.

Protocol 3.1: Selective Reduction of 2,4-Dinitrophenol (Zinin Reduction)

This protocol is adapted from established procedures for the selective reduction of dinitroarenes.[12][13][14]

-

Reagent Preparation: In a fume hood, prepare a solution of sodium sulfide nonahydrate (Na₂S·9H₂O) in water.

-

Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 2,4-dinitrophenol and water.

-

Initial Heating: Begin stirring and add ammonium chloride and a small amount of concentrated aqueous ammonia. Heat the mixture to approximately 85 °C.[15]

-

Sulfide Addition: Turn off the heat. Cautiously add the sodium sulfide solution in portions over 30-45 minutes. The temperature should be maintained between 80-90 °C by the exothermic reaction. Use a water bath for cooling if necessary.

-

Reaction Completion: After the addition is complete, heat the mixture at 85 °C for an additional 15-20 minutes to ensure the reaction goes to completion.

-

Work-up: Filter the hot reaction mixture to remove elemental sulfur. Cool the filtrate in an ice bath to precipitate the product.

-

Purification: Collect the crude 2-amino-4-nitrophenol crystals by vacuum filtration. Dissolve the crystals in boiling water, acidify with glacial acetic acid, treat with activated carbon (Norit), filter while hot, and allow the filtrate to cool slowly to recrystallize the purified product.[15]

Protocol 3.2: Diazotization and Sandmeyer Bromination

CAUTION: Diazonium salts can be explosive when isolated and dry.[16][17] This protocol uses the salt in situ and must be performed behind a blast shield at 0–5 °C.

-

Amine Dissolution: In a flask, dissolve the purified 2-amino-4-nitrophenol from Protocol 3.1 in a solution of 48% hydrobromic acid (HBr) and water, cooling the mixture in an ice-salt bath to 0 °C.

-

Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite (NaNO₂) in cold water.

-

Diazotization: While maintaining the temperature of the amine solution between 0 and 5 °C, add the sodium nitrite solution dropwise with vigorous stirring. The addition rate should be slow enough to prevent the temperature from rising above 5 °C. A slight excess of nitrous acid can be tested for with starch-iodide paper (turns blue-black).

-

Copper(I) Bromide Addition: In the same reaction vessel, add a freshly prepared solution of copper(I) bromide in HBr.

-

Reaction: Stir the mixture at 0–5 °C for 30 minutes, then allow it to warm slowly to room temperature. Vigorous evolution of nitrogen gas (bubbling) will be observed.[9]

-

Heating: Gently warm the mixture on a steam bath to approximately 60 °C until the gas evolution ceases, ensuring the complete decomposition of the diazonium salt.

-

Work-up and Purification: Cool the reaction mixture to room temperature. The crude product may precipitate or can be extracted with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water, then with dilute sodium hydroxide to remove any phenolic side products, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

PART 4: Safety, Handling, and In-Process Validation

Trustworthiness through Validation: The success of this synthesis relies on careful monitoring and characterization.

-

In-Process Controls: Monitor the progress of each step using Thin-Layer Chromatography (TLC). For example, in the reduction step, the disappearance of the 2,4-dinitrophenol spot and the appearance of the more polar 2-amino-4-nitrophenol spot indicates reaction progress.

-

Product Validation: The identity and purity of the final 2-bromo-4-nitrophenol product must be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The melting point of the purified product should also be compared to literature values.

| Reagent/Product | Key Hazards | Handling Precautions |

| Dinitrophenols | Toxic, metabolic poison, explosive when dry.[18] | Keep wetted with water (>15%). Avoid inhalation and skin contact. Wear appropriate PPE. |

| Phosphorus Tribromide (PBr₃) | Corrosive, reacts violently with water, evolves toxic HBr gas. | Handle in a fume hood under an inert atmosphere. Use oven-dried glassware. Wear acid-resistant gloves, face shield, and lab coat. |

| Sodium Nitrite (NaNO₂) | Oxidizer, toxic if ingested. | Keep away from combustible materials. Avoid creating dust. |

| Hydrobromic Acid (HBr) | Severely corrosive to skin, eyes, and respiratory tract. | Handle in a fume hood with appropriate acid-resistant PPE. |

| Diazonium Salts | Potentially explosive in solid, dry form.[16][19] | NEVER isolate. Keep in cold (0–5 °C) aqueous solution at all times. Use a blast shield. Quench any unreacted diazonium salt before work-up. |

References

-

Diazonium compound - Wikipedia. Available at: [Link]

-

Sheng, M., et al. (2015). Reactive Chemical Hazards of Diazonium Salts. ResearchGate. Available at: [Link]

-

Allen Institute. When phenol is treated with PBr_(3) is gives bromobenzene. Statement -2 It is an example of nucleophilic substitution. Allen Career Institute. Available at: [Link]

-

Firth, J. D., & Fairlamb, I. J. S. (2020). Risk Assessment in a Chemical Laboratory Following an Explosive Incident Involving a Novel Diazonium Compound: Retrospective Analysis and Lessons Learned. ACS Chemical Health & Safety. Available at: [Link]

-

BYJU'S. PBr3 Reaction. Available at: [Link]

-

Chemistry Stack Exchange. Selective nitro reduction of poly nitro compounds. Available at: [Link]

-

Zinin reaction - Wikipedia. Available at: [Link]

- Google Patents. US4329503A - Process for the preparation of 2-amino-4-nitrophenol.

-

Maximum Academic Press. Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). Available at: [Link]

-

Vedantu. PBr3 Reaction: Mechanism, Examples & Exam Tips Explained. Available at: [Link]

- Han, G. Y., et al. (1983). Partial Reduction of Dinitroarenes to Nitroanilines with Hydrazine Hydrate. Bulletin of the Chemical Society of Japan.

- Porter, H. K. (1973). The Zinin Reduction of Nitroarenes. Organic Reactions.

-

Chemistry Stack Exchange. Reaction of phenol with phosphorus tribromide. Available at: [Link]

-

Sandmeyer reaction - Wikipedia. Available at: [Link]

-

Master Organic Chemistry. PBr3 and SOCl2. Available at: [Link]

-

University of Colorado Boulder. The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Available at: [Link]

-

Organic Syntheses. 2-amino-4-nitrophenol. Available at: [Link]

-

OpenOChem Learn. Sandmeyer Reaction. Available at: [Link]

-

NeetChennai. Explain the Sandmeyer Reaction (NEET Chemistry). Available at: [Link]

-

J&K Scientific LLC. Sandmeyer Reaction. Available at: [Link]

-

PubChem. 2,4-Dinitrophenol. Available at: [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. PBr3 Reaction: Mechanism, Examples & Exam Tips Explained [vedantu.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Sandmeyer Reaction | OpenOChem Learn [learn.openochem.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Zinin reaction - Wikipedia [en.wikipedia.org]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. Explain the Sandmeyer Reaction (NEET Chemistry) - Neet Chennai [neetchennai.com]

- 11. jk-sci.com [jk-sci.com]

- 12. US4329503A - Process for the preparation of 2-amino-4-nitrophenol - Google Patents [patents.google.com]

- 13. academic.oup.com [academic.oup.com]

- 14. scribd.com [scribd.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Diazonium compound - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

Palladium-catalyzed cross-coupling of 2-Bromo-1-fluoro-3,5-dinitrobenzene

An In-Depth Technical Guide to the Palladium-Catalyzed Cross-Coupling of 2-Bromo-1-fluoro-3,5-dinitrobenzene

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed exploration of palladium-catalyzed cross-coupling reactions utilizing 2-Bromo-1-fluoro-3,5-dinitrobenzene. As a highly functionalized aromatic building block, this substrate offers a unique platform for synthetic diversification. The presence of distinct reactive sites—a labile bromine atom, a more inert fluorine atom, and two strongly electron-withdrawing nitro groups—allows for selective and strategic bond formation, making it a valuable precursor in the synthesis of complex molecules for pharmaceutical and materials science applications.[1] The incorporation of fluorine, in particular, is a key strategy in modern drug discovery to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[2][3][4][5][6]

This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the protocols are not just followed, but understood. We will delve into the mechanisms, key parameters, and practical execution of several cornerstone palladium-catalyzed reactions, focusing on the selective transformation at the carbon-bromine bond, which is significantly more reactive in this context than the carbon-fluorine bond.

Part 1: Foundational Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions represent a revolutionary class of chemical transformations that enable the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision.[7][8][9] These reactions fundamentally rely on a catalytic cycle that shuttles a palladium center between its Pd(0) and Pd(II) oxidation states. While specific details vary between reaction types, the general mechanism involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, C-Br) of the electrophilic partner, forming a Pd(II) complex.[7][8]

-

Transmetalation (for C-C Couplings) or Amine Coordination/Deprotonation (for C-N Couplings):

-

In C-C coupling reactions like the Suzuki or Stille, an organometallic nucleophile (e.g., organoboron or organotin compound) transfers its organic group to the palladium center.[7][8]

-

In C-N couplings like the Buchwald-Hartwig amination, an amine coordinates to the Pd(II) complex and is subsequently deprotonated by a base to form a palladium-amido species.[10][11]

-

-

Reductive Elimination: The two organic fragments bound to the Pd(II) center are expelled as the final coupled product, regenerating the Pd(0) catalyst, which re-enters the cycle.[7]

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Part 2: Application Protocols for 2-Bromo-1-fluoro-3,5-dinitrobenzene

The protocols below are designed for the selective functionalization of the C-Br bond of 2-Bromo-1-fluoro-3,5-dinitrobenzene. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents to prevent catalyst deactivation and side reactions.

Suzuki-Miyaura Coupling: Formation of a C-C Bond

The Suzuki-Miyaura coupling is a versatile method for creating biaryl structures by reacting an aryl halide with an organoboron compound, typically a boronic acid or ester.[12][13][14] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron-containing reagents.[7][15] The base is a critical component, as it activates the boronic acid to facilitate the transmetalation step.[15]

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 2-(Phenyl)-1-fluoro-3,5-dinitrobenzene

-

Reaction Setup: To a flame-dried Schlenk flask, add 2-Bromo-1-fluoro-3,5-dinitrobenzene (1.0 mmol, 264 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (K₂CO₃, 2.5 mmol, 345 mg).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Under a positive pressure of inert gas, add a degassed solvent mixture of 1,4-Dioxane (8 mL) and Water (2 mL).

-

Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

| Parameter | Condition | Rationale |

| Palladium Source | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Provides the active Pd(0) species for the catalytic cycle.[16] |

| Boronic Acid | Phenylboronic Acid (or other Ar-B(OH)₂) | The source of the nucleophilic aryl group. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid to form a more nucleophilic boronate species.[15] |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A polar aprotic solvent system is common; water aids in dissolving the base. |

| Temperature | 80 - 110 °C | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |

Stille Coupling: An Alternative C-C Bond Formation

The Stille reaction couples an organic halide with an organostannane (organotin) reagent.[17][18] It is highly versatile and tolerates a wide array of functional groups. While the organotin reagents are air and moisture stable, their primary drawback is their toxicity and the difficulty in removing tin byproducts from the final product.[17][18][19]

Experimental Protocol: Synthesis of 2-(Phenyl)-1-fluoro-3,5-dinitrobenzene

-

Reaction Setup: To a flame-dried Schlenk flask, add 2-Bromo-1-fluoro-3,5-dinitrobenzene (1.0 mmol, 264 mg).

-

Solvent and Reagent Addition: Under an inert atmosphere, add anhydrous and degassed Toluene (10 mL), followed by tributyl(phenyl)tin (1.1 mmol, 0.41 mL).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg).

-

Reaction: Heat the mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

-

Work-up: Cool the reaction to room temperature and concentrate under reduced pressure. Dissolve the residue in diethyl ether (30 mL).

-

Purification: To remove tin byproducts, stir the ethereal solution with a saturated aqueous solution of potassium fluoride (KF) for 1 hour. Filter the resulting precipitate through a pad of Celite®. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[19]

| Parameter | Condition | Rationale |

| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃/Ligand | Efficiently catalyzes the oxidative addition and reductive elimination steps. |

| Stannane | R-Sn(Bu)₃ | Air- and moisture-stable source of the nucleophilic organic group.[17][20] |

| Solvent | Toluene, DMF, THF (Anhydrous) | Anhydrous conditions are crucial for optimal catalyst performance. |

| Additives | LiCl, CuI (optional) | Can accelerate the transmetalation step in certain cases.[21] |

| Temperature | 90 - 120 °C | Higher temperatures are often required compared to Suzuki couplings. |

Buchwald-Hartwig Amination: Formation of a C-N Bond

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds by coupling aryl halides with amines.[10][22] This reaction is of paramount importance in the pharmaceutical industry.[23] Its success hinges on the use of bulky, electron-rich phosphine ligands, which facilitate the often difficult reductive elimination step to form the C-N bond. A strong, non-nucleophilic base is also essential.[10]

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol: Synthesis of N-(2-fluoro-4,6-dinitrophenyl)morpholine

-

Reaction Setup: In a glovebox, add sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 135 mg) to an oven-dried Schlenk tube.

-

Catalyst Pre-formation (optional but recommended): In a separate vial, add the palladium precursor, e.g., tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18 mg), and a bulky phosphine ligand, e.g., XPhos (0.048 mmol, 23 mg). Add anhydrous, degassed toluene (2 mL) and stir for 10 minutes.

-

Reagent Addition: To the Schlenk tube containing the base, add 2-Bromo-1-fluoro-3,5-dinitrobenzene (1.0 mmol, 264 mg). Add the pre-formed catalyst solution via syringe, followed by morpholine (1.2 mmol, 0.105 mL) and additional anhydrous, degassed toluene to bring the total volume to ~10 mL.

-

Reaction: Seal the tube and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC. The reaction is typically complete within 4-16 hours.

-

Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of silica gel, eluting with ethyl acetate to remove the palladium catalyst and inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to obtain the desired aryl amine.

| Parameter | Condition | Rationale |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | A Pd(0) or Pd(II) precursor that is reduced in situ. |

| Ligand | XPhos, SPhos, RuPhos, BINAP | Bulky, electron-rich ligands are essential to promote reductive elimination.[10] |

| Base | NaOt-Bu, K₃PO₄, LiHMDS | A strong, non-nucleophilic base is required for amine deprotonation.[11] |

| Solvent | Toluene, Dioxane (Anhydrous) | Anhydrous, aprotic solvents are required to prevent side reactions. |

| Temperature | 80 - 110 °C | Standard temperature range for these transformations. |

Part 3: General Experimental Workflow and Characterization

A successful cross-coupling experiment relies on a systematic and careful workflow, from preparation to final analysis.

Caption: A typical experimental workflow for cross-coupling reactions.

Product Characterization: Upon purification, the identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure and the successful formation of the new bond.

-

Mass Spectrometry (MS): To verify the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

By applying these detailed protocols and understanding the underlying chemical principles, researchers can effectively leverage 2-Bromo-1-fluoro-3,5-dinitrobenzene as a versatile starting material for the synthesis of novel and complex molecular architectures.

References

- Role of palladium catalyst in cross-coupling reactions. (2025, September 4). Google Cloud.

- 2-Bromo-1-fluoro-3,5-dinitrobenzene | 1309832-48-1 | Benchchem. (n.d.). Benchchem.

- 17.2: Palladium catalyzed couplings. (2020, July 1). Chemistry LibreTexts.

- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize.

- Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions | Request PDF. (n.d.). ResearchGate.

- Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. (2017, February 22). JoVE.

- 2-broMo-5-fluoro-1,3-diMethylbenzene synthesis. (n.d.). ChemicalBook.

- Palladium-catalyzed cross-coupling of... | Download Scientific Diagram. (n.d.). ResearchGate.

- Buchwald–Hartwig amination. (n.d.). Wikipedia.

- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.

- Stille Coupling. (n.d.). Organic Synthesis.

- Exploring 2-Bromo-1-fluoro-3-nitrobenzene: A Deep Dive into its Chemical Properties and Synthesis Potential. (2026, February 20). NINGBO INNO PHARMCHEM CO.,LTD..

- Stille reaction. (n.d.). Wikipedia.

- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.

- The Stille Reaction. (n.d.). Chem 115 Myers.

- Palladium-Catalysed Coupling Chemistry. (n.d.). Fisher Scientific.

- Fluorine in drug discovery: Role, design and case studies. (2025, September 27). Pharmacy Journal.

- Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008, February 25). Technical University of Denmark.

- Heck Reaction. (n.d.). Organic Chemistry Portal.

- Suzuki Coupling. (n.d.). Organic Chemistry Portal.

- Stille Coupling. (2023, June 30). Chemistry LibreTexts.

- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2014, September 10). MDPI.

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.

- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.

- Stille Coupling. (n.d.). Organic Chemistry Portal.

- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.

- Applications of Fluorine in Medicinal Chemistry. (2015, November 12). PubMed.

- Palladium-Catalyzed Defluorinative Coupling of 1-Aryl-2,2-Difluoroalkenes and Boronic Acids for the Stereoselective Synthesis of Monofluorostilbenes. (n.d.). PMC.

- Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. (n.d.). University of Windsor.

- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2018, January 14). MDPI.

- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.

- Application of Fluorine in Drug Design | Request PDF. (2025, August 7). ResearchGate.

- The Heck, Suzuki, and Olefin Metathesis Reactions. (2016, March 10). Master Organic Chemistry.

- Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. | Request PDF. (2025, August 7). ResearchGate.

- 1-bromo-2-fluorobenzene. (n.d.). Organic Syntheses Procedure.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023, August 15). MDPI.

- Palladium-Catalyzed Denitrative Mizoroki–Heck Reaction. (n.d.). ChemRxiv.

- Fluorine in drug discovery: Role, design and case studies. (2025, September 27). ResearchGate.

- A Novel Synthesis of 1-Bromo-3,5-dinitrobenzene. (n.d.). SciSpace.

Sources

- 1. 2-Bromo-1-fluoro-3,5-dinitrobenzene | 1309832-48-1 | Benchchem [benchchem.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. zr-catalyst.com [zr-catalyst.com]

- 8. nobelprize.org [nobelprize.org]

- 9. jove.com [jove.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Yoneda Labs [yonedalabs.com]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. thermofishersci.in [thermofishersci.in]

- 17. Stille reaction - Wikipedia [en.wikipedia.org]

- 18. Stille Coupling [organic-chemistry.org]

- 19. organic-synthesis.com [organic-synthesis.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 22. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 23. orbit.dtu.dk [orbit.dtu.dk]

Application Note: Precision Synthesis of Factor XIa Inhibitor Scaffolds

Regioselective Functionalization of Dinitrobenzene Intermediates

Strategic Rationale & Biological Context

Factor XIa (FXIa) has emerged as the "Goldilocks" target in anticoagulant therapy.[1][2] Unlike direct Thrombin (FIIa) or Factor Xa inhibitors, FXIa inhibition uncouples hemostasis from thrombosis, offering protection against thromboembolic events with a significantly reduced risk of bleeding.

This guide focuses on the chemical synthesis of the central aromatic core common to many high-affinity FXIa inhibitors (e.g., phenylimidazoles, benzimidazoles, and bi-aryl linkers similar to those found in early BMS and Bayer discovery pipelines).

The Synthetic Challenge: Constructing these inhibitors often requires a central phenyl ring substituted with distinct motifs targeting the S1 pocket (e.g., amidine mimetics) and the S1'/S2 pockets (hydrophobic/H-bond accepting groups).

The Solution: The use of 2,4-dinitrohalobenzenes as electrophilic "hubs." These intermediates allow for:

-

Nucleophilic Aromatic Substitution (SNAr): Rapid introduction of the S1-targeting amine.

-

Regioselective Reduction: Discriminating between two nitro groups to sequentially build the S1' and S2 domains.

-

Cyclization: Facile access to benzimidazole scaffolds.

Visualizing the Target Landscape

The following diagram illustrates the position of FXIa in the coagulation cascade and the logic of targeting the intrinsic pathway.

Figure 1: The Intrinsic Coagulation Pathway highlighting Factor XIa as the amplification node. Inhibition here prevents thrombus growth while sparing the extrinsic hemostatic pathway.[1][3]

Retrosynthetic Analysis: The Dinitrobenzene Hub